molecular formula C13H14N2O4 B1300249 ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate CAS No. 39683-26-6

ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B1300249
CAS No.: 39683-26-6
M. Wt: 262.26 g/mol
InChI Key: DEAWYDZTIUXURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate (CAS 39683-26-6) is a high-purity pyrazole derivative of significant interest in medicinal chemistry and organic synthesis . With a molecular formula of C₁₃H₁₄N₂O₄ and a molecular weight of 262.26 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . Its core pyrazole structure is a privileged scaffold found in numerous biologically active compounds. In scientific research, this compound has demonstrated considerable potential as a precursor for the development of pharmaceutical agents, including anti-inflammatory drugs and analgesics . Studies have shown that its derivatives exhibit promising anticancer properties, with certain analogs displaying cytotoxic activity and inhibiting cell proliferation in various cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) . The proposed mechanism of action for its derivatives involves interaction with key molecular targets like enzymes and receptors; the hydroxy and methoxyphenyl groups can form hydrogen bonds with target proteins, while the pyrazole ring may participate in π-π interactions, thereby modulating biological activity . Beyond medicinal applications, its unique structure also makes it a candidate for exploration in material science, including the development of organic light-emitting diodes (OLEDs) and photovoltaic devices . The structural identity of this compound and its intermediates has been confirmed by techniques including X-ray crystallography, NMR spectroscopy, and LC-MS . This product is strictly for research and further manufacturing applications, and is not intended for diagnostic or therapeutic human or veterinary use .

Properties

IUPAC Name

ethyl 4-hydroxy-1-(4-methoxyphenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-3-19-13(17)12-11(16)8-15(14-12)9-4-6-10(18-2)7-5-9/h4-8,16H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAWYDZTIUXURF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352619
Record name ethyl 4-hydroxy-1-(4-methoxyphenyl)pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39683-26-6
Record name ethyl 4-hydroxy-1-(4-methoxyphenyl)pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Industrial Scale Synthesis

For large-scale production, similar synthetic routes are employed with adjustments to optimize yield and purity:

  • Temperature Control : Precise control of reaction temperature is essential to avoid degradation.
  • Reaction Time : Extended reaction times may improve yield but require careful monitoring to prevent by-product formation.
  • Purification Techniques :
    • Silica gel chromatography is commonly used for purification.
    • High-performance liquid chromatography (HPLC) ensures purity levels above 95%.

Analytical Characterization

To verify the structure and purity of ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate, the following techniques are employed:

Technique Purpose
X-ray Crystallography Confirms crystal packing and substituent positions.
NMR Spectroscopy Identifies key proton and carbon signals for structural elucidation.
LC-MS Validates molecular weight (262.26 g/mol) and detects impurities.
IR Spectroscopy Confirms functional groups, e.g., C=O stretch at ~1720 cm⁻¹ for ester group.

Reaction Variables and Their Influence on Yield

Several factors influence the efficiency of synthesis:

  • Solvent Polarity :
    • Polar aprotic solvents enhance regioselectivity during cyclization.
  • Base Strength :
    • Strong bases like sodium ethoxide promote efficient hydrazone formation but must be carefully balanced to avoid side reactions.
  • Temperature :
    • Higher temperatures accelerate cyclization but may lead to undesired ester hydrolysis.

Table: Summary of Key Reaction Conditions

Step Reagents/Catalysts Conditions Yield (%)
Hydrazone Formation 4-methoxyphenylhydrazine + ethyl acetoacetate Sodium ethoxide, ~80°C 50–70
Cyclization Intermediate hydrazone DMF/DMSO solvents, ~100°C Up to 70
Hydroxylation H₂O₂ or catalytic metals Acidic conditions Variable

Chemical Reactions Analysis

ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 4-position can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.

    Reduction: The carbonyl group in the ester moiety can be reduced to form an alcohol derivative.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical agents. Its pyrazole core is prevalent in biologically active molecules, including:

  • Anti-inflammatory agents
  • Analgesics
  • Anticancer drugs

The compound's ability to interact with molecular targets such as enzymes and receptors enhances its potential as a therapeutic agent.

Organic Synthesis

In organic synthesis, this compound acts as an intermediate for creating more complex organic molecules. Its functional groups allow for further modifications, making it versatile in synthetic chemistry. Notable applications include:

  • Functionalization : The hydroxy and methoxy groups enable nucleophilic substitution reactions.
  • Reactivity : It can undergo oxidation to form ketones or reduction to yield alcohol derivatives.

Material Science

The unique structure of this compound positions it as a candidate for developing new materials with specific electronic or optical properties. Potential applications include:

  • Organic light-emitting diodes (OLEDs)
  • Photovoltaic devices

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of this compound:

  • Anti-inflammatory Activity :
    • A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in animal models, suggesting its potential for treating inflammatory diseases.
  • Anticancer Properties :
    • Research indicated that certain analogs showed cytotoxic activity against various cancer cell lines, highlighting its promise in cancer therapy.
  • Synthesis of Novel Derivatives :
    • Investigations into modifying the compound's structure led to the discovery of new derivatives with enhanced biological activities, paving the way for future drug development.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect.

Comparison with Similar Compounds

A systematic comparison with structurally analogous pyrazole derivatives highlights the impact of substituent variations on physicochemical properties, synthetic routes, and biological activities. Below is a detailed analysis:

Substituent Variations at Position 1
Compound Name CAS Number R Group at Position 1 Key Structural Features
Ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate Not explicitly listed 4-Methoxyphenyl Electron-donating methoxy group; enhances solubility and potential π-π stacking
Ethyl 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate 636568-08-6 4-Fluorophenyl Electronegative fluorine; increases metabolic stability and lipophilicity
Ethyl 4-hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate sc-353502 4-Nitrophenyl Strong electron-withdrawing nitro group; may enhance antibacterial activity
Ethyl 4-hydroxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carboxylate 1679340-84-1 Tetrahydropyran-2-yl Bulky aliphatic substituent; reduces steric hindrance for nucleophilic reactions

Key Observations :

  • Electron-donating groups (e.g., methoxy) improve solubility and may favor interactions with aromatic receptors.
  • Electron-withdrawing groups (e.g., nitro, fluorine) enhance stability and bioactivity but may reduce solubility .
Substituent Variations at Other Positions
Compound Name CAS Number Key Modifications Biological/Physicochemical Relevance
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate 1326810-54-1 5-(3-Fluoro-4-methoxyphenyl) substituent Positional isomerism alters binding affinity; fluorine enhances stability
Ethyl 4-(cyclohexylcarbamoyl)-5-amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate Not explicitly listed 4-Cyclohexylcarbamoyl, 5-amino groups Amino group introduces hydrogen bonding; carbamoyl adds bulkiness
Ethyl 5-(2-methoxy-2-oxoethyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate Not explicitly listed 5-Methoxycarbonylmethyl substituent Increases lipophilicity and metabolic stability

Key Observations :

  • Amino and carbamoyl groups enhance hydrogen bonding capacity, critical for target engagement in enzyme inhibition .
  • Methoxycarbonylmethyl substituents improve logP values, favoring blood-brain barrier penetration .
Structural and Crystallographic Insights
  • Bond Lengths/Angles : DFT studies (B3LYP/6-31G(d)) confirm that electron-withdrawing groups shorten the C–N bond in the pyrazole ring, altering resonance stabilization .
  • Crystallography : SHELX programs are widely used for validating molecular geometries; for example, the nitro derivative (CAS sc-353502) exhibits planar pyrazole rings with dihedral angles <5° .

Biological Activity

Ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate, a synthetic organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.

  • Molecular Formula : C13H14N2O4
  • Molecular Weight : 262.26 g/mol
  • Melting Point : 117 °C (in ethanol)
  • Boiling Point : Approximately 390.8 °C (predicted)

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of a base like sodium ethoxide. This process forms a hydrazone intermediate that cyclizes to create the pyrazole ring, followed by hydrolysis to yield the final product .

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various pathogens, showing effective inhibition zones and minimum inhibitory concentrations (MIC). For instance, certain derivatives displayed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The compound is part of a broader class of pyrazole derivatives that have shown promising anticancer activity. Studies indicate that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancer cells. For example, one study highlighted that derivatives based on this structure exhibited significant antiproliferative effects on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .

Table 1 summarizes the anticancer activities of related pyrazole compounds:

CompoundCell LineIC50 (µM)Mechanism
Compound AMDA-MB-2310.01Apoptosis induction
Compound BHepG20.03Cell cycle arrest
This compoundA549TBDTBD

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, while the pyrazole ring may participate in π-π interactions. These interactions can modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects .

Case Studies

Several case studies have explored the efficacy of this compound in different therapeutic contexts:

  • Antimicrobial Study : A study evaluated five pyrazole derivatives for their antimicrobial properties, revealing that this compound demonstrated significant bactericidal activity against Staphylococcus species .
  • Anticancer Research : In vitro studies showed that this compound inhibited cell proliferation in various cancer cell lines, emphasizing its potential as an anticancer agent .
  • Comparative Analysis : The compound was compared with other pyrazole derivatives lacking specific substituents (e.g., methoxy or hydroxy groups), which significantly influenced their biological activities .

Q & A

Basic: What are the common synthetic routes for ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

Answer:
This compound is typically synthesized via cyclocondensation reactions. A multi-step approach involves:

Hydrazine formation : Reacting 4-methoxyphenylhydrazine with a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions to form the pyrazole core .

Hydroxylation : Introducing the 4-hydroxy group via oxidation or regioselective substitution, often using H₂O₂/acid or catalytic metal systems .
Key variables :

  • Temperature : Higher temperatures (80–100°C) accelerate cyclization but may promote side reactions (e.g., ester hydrolysis).
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance regioselectivity of the pyrazole ring .
    Typical yields range from 50–70%, with purity improved via silica gel chromatography .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

  • X-ray crystallography : Resolves crystal packing and confirms substituent positions (e.g., methoxyphenyl orientation) .
  • ¹H/¹³C NMR : Key signals include:
    • δ 1.3 ppm (triplet) : Ethyl ester CH₃.
    • δ 3.8 ppm (singlet) : Methoxy group.
    • δ 6.8–7.5 ppm : Aromatic protons .
  • LC-MS : Validates molecular weight (MW 276.26 g/mol) and detects hydrolyzed byproducts (e.g., free carboxylic acid) .
  • HPLC : Quantifies purity (>95% required for pharmacological assays) .

Advanced: How do computational methods (e.g., DFT) predict the electronic properties of this pyrazole derivative?

Answer:
Density Functional Theory (DFT) calculations reveal:

  • HOMO-LUMO gaps : ~4.5 eV, indicating moderate reactivity suitable for electrophilic substitutions .
  • Electrostatic potential maps : The 4-hydroxy group acts as a hydrogen-bond donor, while the methoxyphenyl group contributes π-stacking interactions .
  • Tautomerism : The 4-hydroxy group favors keto-enol tautomerism, influencing solubility and binding affinity in biological systems .

Advanced: What strategies optimize regioselectivity in pyrazole functionalization for downstream applications?

Answer:

  • Directed ortho-metalation : Use of LiTMP (lithium tetramethylpiperidide) to deprotonate the 5-position, enabling selective halogenation or sulfonation .
  • Protecting groups : Temporary protection of the hydroxyl group (e.g., silylation with TBSCl) prevents unwanted side reactions during alkylation .
  • Microwave-assisted synthesis : Reduces reaction times and improves regioselectivity in heterocycle formation .

Basic: How should researchers handle and store this compound to prevent degradation?

Answer:

  • Storage : Under inert gas (N₂/Ar) at –20°C in amber vials to avoid ester hydrolysis and photodegradation .
  • Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood due to potential irritant properties .
  • Waste disposal : Neutralize with aqueous NaOH (pH >10) before incineration to minimize environmental toxicity .

Advanced: What contradictions exist in reported bioactivity data, and how can they be resolved?

Answer:

  • Inconsistent IC₅₀ values : Discrepancies in enzyme inhibition assays (e.g., COX-2) may arise from:
    • Solvent effects : DMSO >1% can denature proteins, altering activity .
    • Cellular vs. cell-free assays : Membrane permeability varies due to the compound’s logP (~2.5) .
  • Resolution : Standardize assay protocols (e.g., PBS buffer, <0.5% DMSO) and validate with orthogonal methods (SPR, ITC) .

Basic: What spectroscopic signatures distinguish this compound from its de-esterified analog?

Answer:

  • IR spectroscopy :
    • Ester : Strong C=O stretch at ~1720 cm⁻¹.
    • Carboxylic acid : Broad O-H stretch (2500–3300 cm⁻¹) and C=O at ~1700 cm⁻¹ .
  • ¹H NMR : Loss of ethyl group signals (δ 1.3 ppm, 4.2 ppm) in the de-esterified form .

Advanced: How does the methoxyphenyl substituent influence solid-state packing and solubility?

Answer:

  • Crystal packing : Methoxy groups engage in C–H···O interactions, stabilizing monoclinic lattices (P2₁/c space group) .
  • Solubility :
    • Polar solvents : High solubility in DMSO (>50 mg/mL) due to hydrogen bonding.
    • Nonpolar solvents : Poor solubility (<1 mg/mL in hexane) due to aromatic stacking .

Advanced: What mechanistic insights explain its role as a kinase inhibitor scaffold?

Answer:

  • ATP-binding pocket interactions : The pyrazole core mimics adenine’s hydrogen-bonding pattern, while the 4-methoxyphenyl group occupies hydrophobic pockets .
  • SAR studies : Trifluoromethyl substitutions at the 3-position enhance potency (IC₅₀ <100 nM) but reduce metabolic stability .

Basic: What are the limitations of current synthetic methods, and what improvements are needed?

Answer:

  • Limitations :
    • Low yields in hydroxylation steps (<50%) due to competing oxidation pathways .
    • Scalability issues with chromatographic purification .
  • Improvements :
    • Flow chemistry : Enhances reproducibility and scalability for multi-step syntheses .
    • Enzymatic catalysis : Lipases (e.g., CAL-B) can improve esterification regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.